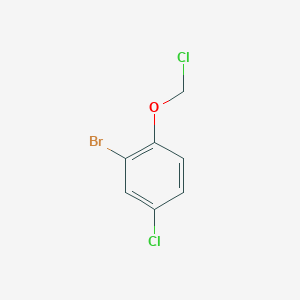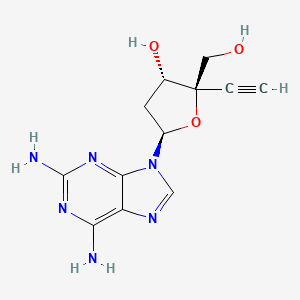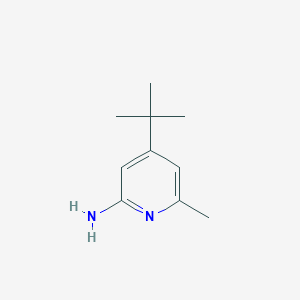
4-(Tert-butyl)-6-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tert-butyl)-6-methylpyridin-2-amine is an organic compound belonging to the class of pyridines. This compound is characterized by the presence of a tert-butyl group at the 4th position, a methyl group at the 6th position, and an amine group at the 2nd position of the pyridine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-6-methylpyridin-2-amine typically involves the reaction of 2-chloro-4-tert-butyl-6-methylpyridine with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(Tert-butyl)-6-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-(Tert-butyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Tert-butyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. Additionally, the amine group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Similar structure but lacks the amine group at the 2nd position.
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: Contains multiple pyridine rings and tert-butyl groups.
2,6-Di-tert-butylpyridine: Lacks the methyl group at the 6th position and the amine group.
Uniqueness
4-(Tert-butyl)-6-methylpyridin-2-amine is unique due to the presence of both the tert-butyl and methyl groups on the pyridine ring, along with the amine group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC 名称 |
4-tert-butyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-7-5-8(10(2,3)4)6-9(11)12-7/h5-6H,1-4H3,(H2,11,12) |
InChI 键 |
DGTGBXUMMOVAQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


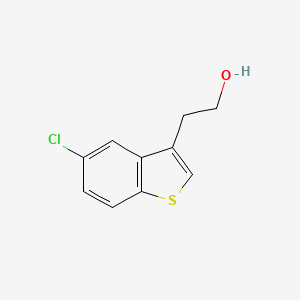
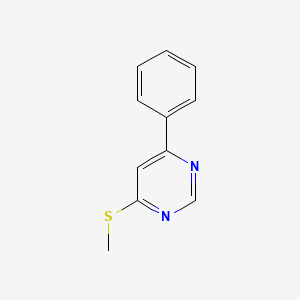
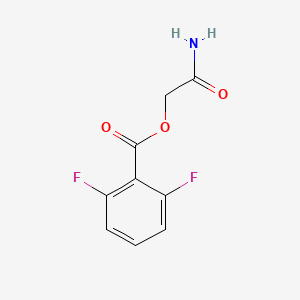
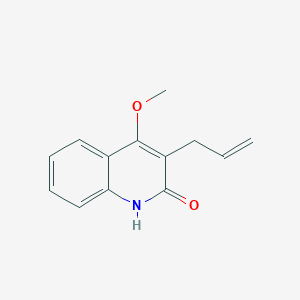
![6,8-Dibromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B8736546.png)
![(9aS)-8-(5-fluoro-6-hydrazino-2-methyl-4-pyrimidinyl)octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B8736556.png)
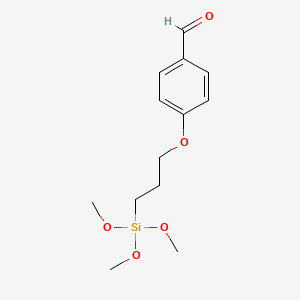
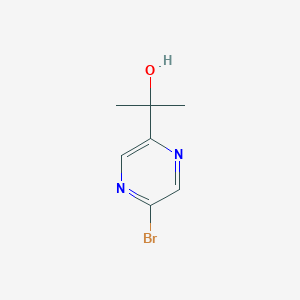
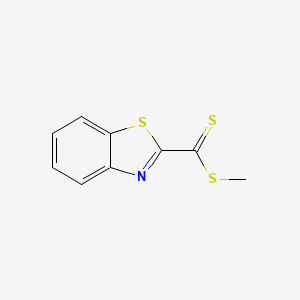
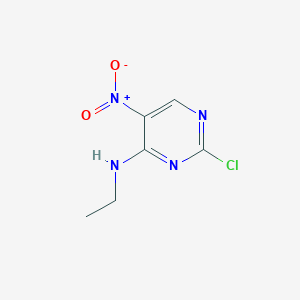
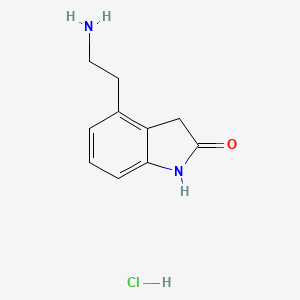
![N-[(2,3-difluorophenyl)methyl]cyclopropanamine](/img/structure/B8736582.png)
